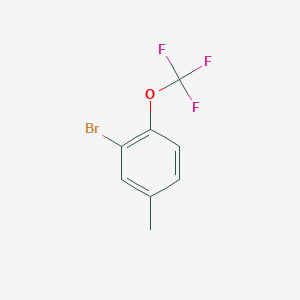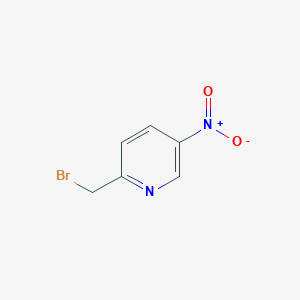
Kava
Descripción general
Descripción
Piper methysticum, es una planta originaria de las islas del Pacífico. Las raíces de esta planta se utilizan para producir una bebida tradicional conocida por sus efectos calmantes y relajantes. Los compuestos activos en la kava se llaman kavalactonas, que son responsables de sus propiedades psicoactivas . La this compound se ha utilizado durante siglos en rituales ceremoniales y reuniones sociales en las culturas de las islas del Pacífico .
Mecanismo De Acción
El principal mecanismo de acción de la kava implica la modulación de los receptores de ácido gamma-aminobutírico tipo A (GABA-A) en el cerebro . Las kavalactonas mejoran la neurotransmisión GABAérgica, lo que lleva a un aumento de los efectos inhibitorios y que da como resultado las propiedades calmantes y relajantes de la this compound . Además, las kavalactonas inhiben las monoaminooxidasas, que son enzimas implicadas en la descomposición de neurotransmisores como la serotonina y la dopamina .
Análisis Bioquímico
Biochemical Properties
Kavakavaresin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, kavalactones, the active constituents of Kavakavaresin, modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are crucial for inhibitory neurotransmission in the central nervous system . Kavakavaresin also inhibits monoamine oxidase B, an enzyme involved in the breakdown of neurotransmitters such as dopamine and serotonin . These interactions contribute to its anxiolytic and sedative effects.
Cellular Effects
Kavakavaresin influences various cellular processes and functions. It has been shown to affect cell signaling pathways, particularly those involving GABAergic transmission . By enhancing GABAergic activity, Kavakavaresin promotes relaxation and reduces anxiety. Additionally, it impacts gene expression related to stress response and neurotransmitter regulation . Kavakavaresin also modulates cellular metabolism by influencing the activity of enzymes involved in energy production and neurotransmitter synthesis .
Molecular Mechanism
The molecular mechanism of Kavakavaresin involves several key interactions at the molecular level. Kavalactones bind to GABA receptors, enhancing their inhibitory effects on neuronal activity . This binding increases the affinity of GABA for its receptors, leading to increased chloride ion influx and hyperpolarization of neurons, resulting in sedative and anxiolytic effects . Kavakavaresin also inhibits voltage-gated sodium and calcium channels, reducing neuronal excitability . Furthermore, it modulates the activity of enzymes involved in neurotransmitter synthesis and degradation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Kavakavaresin have been observed to change over time. The compound exhibits stability under controlled conditions, but its efficacy may decrease with prolonged exposure due to potential degradation . Long-term studies have shown that Kavakavaresin can maintain its anxiolytic and sedative effects over extended periods, although the exact duration of these effects can vary depending on the experimental conditions . In vitro and in vivo studies have demonstrated that Kavakavaresin can have sustained impacts on cellular function, particularly in terms of neurotransmitter regulation and stress response .
Dosage Effects in Animal Models
The effects of Kavakavaresin vary with different dosages in animal models. At low to moderate doses, Kavakavaresin exhibits significant anxiolytic and sedative effects without notable adverse effects . At high doses, it can cause toxicity, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where the beneficial effects plateau and adverse effects become more pronounced with increasing dosage . These findings highlight the importance of careful dosage regulation in therapeutic applications of Kavakavaresin .
Metabolic Pathways
Kavakavaresin is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4 . This metabolism results in the formation of various metabolites, some of which retain biological activity . Kavakavaresin also influences metabolic flux by modulating the activity of enzymes involved in neurotransmitter synthesis and degradation . These interactions can affect the levels of key metabolites and neurotransmitters, contributing to its overall pharmacological effects .
Transport and Distribution
Within cells and tissues, Kavakavaresin is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . Kavakavaresin can accumulate in lipid-rich tissues, such as the brain, due to its lipophilic nature . This accumulation can enhance its therapeutic effects but also poses a risk of toxicity with prolonged exposure . The distribution of Kavakavaresin within the body is influenced by factors such as dosage, route of administration, and individual metabolic differences .
Subcellular Localization
Kavakavaresin exhibits specific subcellular localization patterns that influence its activity and function. It is primarily localized in the cytoplasm and cell membranes, where it interacts with various receptors and enzymes . Post-translational modifications, such as phosphorylation, can affect its localization and activity . Kavakavaresin may also be targeted to specific organelles, such as mitochondria, where it can influence cellular metabolism and energy production . These localization patterns are crucial for understanding the precise mechanisms of action of Kavakavaresin .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La kava se prepara típicamente a partir de la raíz de la planta Piper methysticum. El método de preparación tradicional consiste en moler la raíz hasta obtener un polvo fino, que luego se mezcla con agua y se cuela para producir una bebida . Los métodos de producción industrial pueden implicar técnicas más avanzadas como la extracción y la purificación para aislar las kavalactonas activas .
Análisis De Reacciones Químicas
Tipos de reacciones: Las kavalactonas, los compuestos activos de la kava, sufren diversas reacciones químicas. Una reacción notable es la hidroxilación, donde la kavaina, una kavalactona mayoritaria, se convierte en 12-hidroxikavaina . Esta reacción es significativa en el metabolismo de la this compound y tiene implicaciones para su hepatotoxicidad .
Reactivos y condiciones comunes: La hidroxilación de la kavaina implica el uso de enzimas y condiciones de reacción específicas para facilitar la conversión . Otras reacciones que pueden sufrir las kavalactonas incluyen la oxidación y la reducción, dependiendo del entorno químico específico .
Productos principales: Los principales productos formados a partir de estas reacciones incluyen diversos derivados hidroxilados y oxidados de las kavalactonas, que pueden tener diferentes propiedades farmacológicas .
Aplicaciones Científicas De Investigación
La kava ha sido ampliamente estudiada por sus posibles aplicaciones terapéuticas. Se ha utilizado en el tratamiento de la ansiedad, el insomnio y otras afecciones neurológicas debido a sus efectos ansiolíticos y sedantes . Además, la this compound ha mostrado promesa en la investigación antiinflamatoria y anticancerígena . Sus propiedades neuroprotectoras la convierten en un candidato para el tratamiento de trastornos neurodegenerativos como la enfermedad de Alzheimer y Parkinson .
Comparación Con Compuestos Similares
La kava se compara a menudo con otros suplementos herbales como la ashwagandha. Tanto la this compound como la ashwagandha son conocidas por sus propiedades para aliviar el estrés, pero tienen diferentes mecanismos de acción y composiciones químicas . La ashwagandha, por ejemplo, contiene withanólidos, que tienen propiedades adaptógenas y ayudan al cuerpo a hacer frente al estrés . Otros compuestos similares incluyen la raíz de valeriana y la pasiflora, que también tienen efectos calmantes pero difieren en sus constituyentes activos y mecanismos .
Conclusión
La this compound es un compuesto único con una rica historia cultural y un potencial terapéutico significativo. Sus compuestos activos, las kavalactonas, han sido ampliamente estudiados por sus efectos calmantes y neuroprotectores. Si bien la this compound comparte similitudes con otros suplementos herbales, su composición química única y sus mecanismos de acción la distinguen como un valioso remedio natural.
Propiedades
IUPAC Name |
2-[(E)-2-cyclohexa-1,5-dien-1-ylethenyl]-4-methoxy-2,3-dihydropyran-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h3,5-8,10,12H,2,4,9H2,1H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNGEVNATYFZGG-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)OC(C1)C=CC2=CCCC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=O)OC(C1)/C=C/C2=CCCC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
9000-38-8 | |
| Record name | Kava | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01322 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate](/img/structure/B3030317.png)












